(S)-2,6-Diaminohexan-1-ol dihydrochloride (S)-2,6-Diaminohexan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1041055-24-6
VCID: VC8041908
InChI: InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m0../s1
SMILES: C(CCN)CC(CO)N.Cl.Cl
Molecular Formula: C6H18Cl2N2O
Molecular Weight: 205.12 g/mol

(S)-2,6-Diaminohexan-1-ol dihydrochloride

CAS No.: 1041055-24-6

Cat. No.: VC8041908

Molecular Formula: C6H18Cl2N2O

Molecular Weight: 205.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,6-Diaminohexan-1-ol dihydrochloride - 1041055-24-6

Specification

CAS No. 1041055-24-6
Molecular Formula C6H18Cl2N2O
Molecular Weight 205.12 g/mol
IUPAC Name (2S)-2,6-diaminohexan-1-ol;dihydrochloride
Standard InChI InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m0../s1
Standard InChI Key JWJMQDACZPRYJA-ILKKLZGPSA-N
Isomeric SMILES C(CCN)C[C@@H](CO)N.Cl.Cl
SMILES C(CCN)CC(CO)N.Cl.Cl
Canonical SMILES C(CCN)CC(CO)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-2,6-Diaminohexan-1-ol dihydrochloride is a six-carbon chain with two amino groups (NH2-\text{NH}_2) at positions 2 and 6 and a hydroxyl group (OH-\text{OH}) at position 1. The stereochemistry at the second carbon is specified as SS-configuration, conferring chirality to the molecule . The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Structural Highlights:

  • IUPAC Name: (2SS)-2,6-diaminohexan-1-ol dihydrochloride

  • SMILES Notation: C(CCN)C[C@@H](CO)N.Cl.Cl\text{C(CCN)C[C@@H](CO)N.Cl.Cl}

  • InChI Key: JWJMQDACZPRYJA-ILKKLZGPSA-N\text{JWJMQDACZPRYJA-ILKKLZGPSA-N}

Physicochemical Characteristics

The compound’s computed properties, derived from PubChem, include:

PropertyValueSource
Molecular Weight205.12 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors3
Rotatable Bonds5
Exact Mass204.0796 Da
Purity (Commercial)≥95%

The high hydrogen bond donor count (5) suggests significant solubility in polar solvents, while the rotatable bond count (5) indicates conformational flexibility, which may influence its interactions in biological systems .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized via reductive amination or hydrolysis of lysine derivatives. The dihydrochloride form is obtained through acidification with hydrochloric acid, as evidenced by its chloride content (19.4–19.6%) . Fermentation methods using Corynebacterium glutamicum, a common industrial microbe for amino acid production, may offer a scalable route, though direct evidence for this compound’s fermentation synthesis remains unverified .

Applications in Pharmaceutical Research

Role as a Biochemical Intermediate

The compound’s dual amino groups and hydroxyl group make it a versatile building block for synthesizing peptidomimetics and enzyme inhibitors. Its chiral center enables the creation of stereospecific compounds targeting receptors or enzymes with high selectivity .

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